molecular formula C9H7ClFNO3 B14403752 ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-13-6

({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid

Cat. No.: B14403752
CAS No.: 86358-13-6
M. Wt: 231.61 g/mol
InChI Key: ATPDVKMQXRUTRC-UHFFFAOYSA-N
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Description

({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an imine group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid typically involves the following steps:

    Formation of the imine group: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Introduction of the acetic acid moiety: The resulting imine is then reacted with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The presence of both chloro and fluoro groups can enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    ({[(2-Chloro-4-fluorophenyl)methylidene]amino}oxy)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.

    ({[(2-Bromo-6-fluorophenyl)methylidene]amino}oxy)acetic acid: Bromine substituent instead of chlorine.

    ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)propionic acid: Propionic acid moiety instead of acetic acid.

Uniqueness

({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

86358-13-6

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.61 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylideneamino]oxyacetic acid

InChI

InChI=1S/C9H7ClFNO3/c10-7-2-1-3-8(11)6(7)4-12-15-5-9(13)14/h1-4H,5H2,(H,13,14)

InChI Key

ATPDVKMQXRUTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NOCC(=O)O)F

Origin of Product

United States

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